{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid

Lipophilic efficiency ADME prediction Blood-brain barrier penetration

{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid (CAS 915922-69-9, MFCD08060081, PubChem CID 45791295, molecular weight 303.32 g·mol⁻¹, empirical formula C₁₄H₁₇N₅O₃) is a fully synthetic, racemic small molecule that fuses a tetrazole‑1‑acetic acid bioisostere with a morpholine‑phenyl tertiary amine moiety. It is supplied as a solid with a certified purity of 95% and is classified as an AldrichCPR (ChemBridge) screening‑library compound intended for early‑stage drug‑discovery research.

Molecular Formula C14H17N5O3
Molecular Weight 303.32 g/mol
CAS No. 915922-69-9
Cat. No. B1520528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid
CAS915922-69-9
Molecular FormulaC14H17N5O3
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C3=NN=NN3CC(=O)O
InChIInChI=1S/C14H17N5O3/c20-12(21)10-19-14(15-16-17-19)13(11-4-2-1-3-5-11)18-6-8-22-9-7-18/h1-5,13H,6-10H2,(H,20,21)
InChIKeyWJCGZMJZBWYCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid (CAS 915922-69-9) – Tetrazole–Morpholine Hybrid Research Compound


{5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid (CAS 915922-69-9, MFCD08060081, PubChem CID 45791295, molecular weight 303.32 g·mol⁻¹, empirical formula C₁₄H₁₇N₅O₃) is a fully synthetic, racemic small molecule that fuses a tetrazole‑1‑acetic acid bioisostere with a morpholine‑phenyl tertiary amine moiety [1]. It is supplied as a solid with a certified purity of 95% and is classified as an AldrichCPR (ChemBridge) screening‑library compound intended for early‑stage drug‑discovery research .

Why Generic Substitution Risks Failure When Procuring {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid (CAS 915922-69-9)


Substituting {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid with a simpler tetrazole‑1‑acetic acid analog (e.g., 1H‑tetrazole‑1‑acetic acid or a morpholinomethyl‑only derivative) disregards the three‑dimensional pharmacophore created by the phenyl‑morpholine scaffold [1]. The compound’s computed XLogP3 of −1.8 and topological polar surface area (TPSA) of 93.4 Ų [1] place it in a distinct physicochemical space that governs permeability, solubility, and off‑target liability compared with non‑phenyl or N‑unsubstituted analogs. Even among in‑class tetrazole‑acetic acids, the presence of a benzylic morpholine substituent introduces a stereogenic center (racemic mixture) and an additional H‑bond acceptor that are absent in simpler congeners [1]; therefore, generic interchange without confirmatory assay data invalidates SAR continuity and procurement rationale.

Quantitative Differentiation Evidence for {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid (CAS 915922-69-9) vs. In‑Class Analogs


Computed Lipophilicity (XLogP3) of {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid vs. 1H‑Tetrazole‑1‑Acetic Acid and Morpholinomethyl Analog

The target compound exhibits a computed XLogP3 of −1.8 [1]. The simplest in‑class scaffold, 1H‑tetrazole‑1‑acetic acid (CAS 21732‑17‑2), has a calculated XLogP3 of −0.5 [2]. The morpholinomethyl‑only analog [5‑(morpholin‑4‑ylmethyl)‑1H‑tetrazol‑1‑yl]acetic acid yields an XLogP3 of −2.6 [3]. The phenyl‑bearing target thus occupies an intermediate lipophilicity window that is distinct from both the parent acid and the morpholinomethyl derivative, enabling balanced passive permeability while retaining aqueous solubility suitable for in‑vitro assay formats.

Lipophilic efficiency ADME prediction Blood-brain barrier penetration

Topological Polar Surface Area (TPSA) as a Discriminator for CNS Penetration Potential

The target compound has a computed TPSA of 93.4 Ų [1], which is higher than the 72.5 Ų of 1H‑tetrazole‑1‑acetic acid [2] and approaches the 93.4 Ų of the morpholinomethyl analog (96.8 Ų) [3]. A TPSA value below 90 Ų is commonly associated with favorable CNS penetration; the target compound (93.4 Ų) borders this threshold, whereas the parent acid (72.5 Ų) falls well below it, suggesting a different off‑target liability profile. This distinction is critical when selecting a tetrazole‑1‑acetic acid probe for peripheral vs. CNS target engagement studies.

CNS drug design Blood-brain barrier Passive permeability

Hydrogen‑Bond Acceptor Count and Rotatable Bond Diversity as Drivers of Solubility and Target Recognition

The target compound presents seven H‑bond acceptors and five rotatable bonds [1]. By comparison, 1H‑tetrazole‑1‑acetic acid offers only four acceptors and two rotatable bonds [2], while the morpholinomethyl analog provides six acceptors and four rotatable bonds [3]. The additional morpholine oxygen and the benzylic carbon–nitrogen bond in the target molecule increase conformational flexibility and potential for directional H‑bond interactions, which can be exploited in structure‑based design to achieve binding modes not accessible with simpler tetrazole‑1‑acetic acid scaffolds.

Solubility optimization Ligand efficiency Hydrogen bonding

Racemic Nature and Stereochemical Complexity Differentiate the Target from Simple Achiral Tetrazole‑1‑Acetic Acid Derivatives

The target compound is supplied as a racemic mixture (undefined stereocenter count = 1) [1], whereas 1H‑tetrazole‑1‑acetic acid and the morpholinomethyl derivative are achiral. The benzylic carbon bearing the morpholine and phenyl groups creates a stereogenic center that could be resolved into enantiomers, potentially yielding differential biological activity [1]. In high‑throughput screening campaigns, a racemic mixture may generate confusing SAR unless both enantiomers are tested separately; thus, procurement of the racemate must be accompanied by a plan for chiral resolution or enantioselective follow‑up.

Chirality Stereochemistry Enantioselective synthesis

GHS Acute Oral Toxicity Classification vs. Class‑Typical Hazard Profile

The target compound is classified as Acute Toxicity Category 4 – Harmful if swallowed (H302) based on one ECHA C&L notification [1]. This classification is consistent with the general hazard profile of small‑molecule tetrazole‑1‑acetic acid derivatives and does not signal unusual acute risk compared with in‑class analogs. The availability of a documented GHS classification facilitates safe handling during procurement, inventory management, and shipping compliance, which is not universally available for custom‑synthesized analogs.

Safety Acute toxicity Handling

Vendor‑Certified Purity (95%) and Multi‑Supplier Availability vs. Custom‑Synthesized Analogs

The compound is available at a certified purity of 95% from at least three independent, quality‑audited suppliers (Sigma‑Aldrich/AldrichCPR, BOC Sciences, Fluorochem) . By contrast, closely related analogs such as [5‑(morpholin‑4‑ylmethyl)‑1H‑tetrazol‑1‑yl]acetic acid are frequently offered only through custom synthesis with variable purity and longer lead times. Batch‑to‑batch consistency and documented analytical certificates (e.g., NMR, HPLC) ensure experimental reproducibility across screening campaigns, a key procurement criterion that is difficult to guarantee with single‑source or custom‑synthesized comparators.

Reproducibility QC Supply chain

Recommended Research and Industrial Application Scenarios for {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic Acid (CAS 915922-69-9)


Fragment‑Based or Diversity‑Oriented Screening Where a Phenyl‑Morpholine Tetrazole Bioisostere Is Required

The compound’s intermediate lipophilicity (XLogP3 −1.8) and seven H‑bond acceptors [1] make it a suitable entry in fragment‑ or diversity‑screening libraries targeting enzymes or receptors that recognize carboxylic acid substrates, where the tetrazole‑1‑acetic acid serves as a metabolically stable carboxylate mimic. Its racemic nature requires downstream chiral resolution, but the initial hit can be rapidly sourced from multiple suppliers at 95% purity , enabling immediate follow‑up.

Peripheral‑Target Drug Discovery Programs Seeking to Limit CNS Penetration

With a TPSA of 93.4 Ų [1], the compound borders the threshold generally associated with limited passive blood‑brain barrier penetration (typically TPSA >90 Ų), making it a better candidate for peripheral‑target programs (e.g., metabolic, inflammatory, or cardiovascular targets) than lower‑TPSA tetrazole‑1‑acetic acid analogs that may exhibit undesirable CNS distribution.

Academic Medicinal Chemistry Courses Studying Tetrazole‑Bioisostere SAR and Stereochemical Effects

The presence of a single stereogenic center (racemic mixture) [1] and a well‑characterized impurity profile provides an instructive model compound for teaching chiral resolution techniques, enantioselective synthesis design, and the interpretation of stereochemistry‑dependent biological activity in tetrazole‑based pharmacophores.

Pre‑Clinical Candidate Progression Requiring Rapid Resupply and Batch‑to‑Batch Reproducibility

Because the compound is stocked by at least three independent, quality‑audited vendors with documented purity certificates [1], project teams can secure gram‑scale quantities with consistent quality, avoiding the delays and analytical ambiguity associated with custom synthesis of structurally similar but less commercially available analogs.

Quote Request

Request a Quote for {5-[Morpholin-4-YL(phenyl)methyl]-1H-tetrazol-1-YL}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.